molecular formula C25H16N4O4 B14063596 4,4'-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate CAS No. 28886-07-9

4,4'-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate

Cat. No.: B14063596
CAS No.: 28886-07-9
M. Wt: 436.4 g/mol
InChI Key: OWQUXTJOSOUAFJ-UHFFFAOYSA-N
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Properties

CAS No.

28886-07-9

Molecular Formula

C25H16N4O4

Molecular Weight

436.4 g/mol

IUPAC Name

1-[(2,4-diisocyanato-5-methylphenyl)-phenylmethyl]-2,4-diisocyanato-5-methylbenzene

InChI

InChI=1S/C25H16N4O4/c1-16-8-19(23(28-14-32)10-21(16)26-12-30)25(18-6-4-3-5-7-18)20-9-17(2)22(27-13-31)11-24(20)29-15-33/h3-11,25H,1-2H3

InChI Key

OWQUXTJOSOUAFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=C=O)N=C=O)C(C2=CC=CC=C2)C3=C(C=C(C(=C3)C)N=C=O)N=C=O

Origin of Product

United States

Preparation Methods

Structural and Chemical Basis of 4,4'-Benzylidenebis(6-methyl-m-phenylene) Tetraisocyanate

Molecular Architecture

The compound’s structure consists of two 6-methyl-m-phenylene groups linked by a benzylidene bridge, with four isocyanate (-NCO) functional groups. Its molecular formula is $$ \text{C}{25}\text{H}{16}\text{N}4\text{O}4 $$, and its IUPAC name is 1-[(2,4-diisocyanato-5-methylphenyl)-phenylmethyl]-2,4-diisocyanato-5-methylbenzene. The methyl groups at the 6-position of the phenyl rings enhance steric stability, while the benzylidene moiety contributes to structural rigidity.

Industrial Significance

As a cross-linking agent in polyurethane and chloroprene adhesives, this tetraisocyanate improves thermal stability and mechanical strength in bonded materials. Its utility in shoemaking, automotive composites, and textiles necessitates efficient and scalable synthesis methods.

Traditional Phosgenation-Based Synthesis

Reaction Overview

The conventional method involves a two-step process:

  • Condensation : Toluenenediamine (2,4-diamino-5-methyltoluene) reacts with benzaldehyde to form dimethyltriphenylmethanetetraamine.
  • Phosgenation : The tetraamine intermediate is treated with phosgene (COCl₂) to introduce isocyanate groups.
Condensation Reaction

The condensation occurs under acidic or neutral conditions, typically at 80–120°C. Benzaldehyde acts as a bridging agent, connecting two toluenediamine molecules via a Schiff base mechanism:
$$
\text{2 C}7\text{H}{10}\text{N}2 + \text{C}6\text{H}5\text{CHO} \rightarrow \text{C}{25}\text{H}{22}\text{N}4\text{O} + \text{H}_2\text{O}
$$
This step yields dimethyltriphenylmethanetetraamine, a pale-yellow solid.

Phosgenation Step

The tetraamine is dissolved in an inert solvent (e.g., chlorobenzene) and reacted with excess phosgene at 40–80°C:
$$
\text{C}{25}\text{H}{22}\text{N}4\text{O} + 4 \text{COCl}2 \rightarrow \text{C}{25}\text{H}{16}\text{N}4\text{O}4 + 4 \text{HCl} + 4 \text{CO}_2
$$
Gaseous HCl and CO₂ are byproducts, requiring robust scrubbing systems. The crude product undergoes decolorization with activated carbon and vacuum distillation to isolate the tetraisocyanate.

Process Optimization

  • Solvent Selection : Chlorobenzene minimizes side reactions but poses environmental concerns. Alternatives like toluene or xylene reduce toxicity but lower reaction rates.
  • Phosgene Equivalents : A 20–30% excess of phosgene ensures complete conversion but increases hazardous waste.
  • Yield : Typical yields range from 65–75%, with impurities including oligomers and unreacted tetraamine.

Non-Phosgene Catalytic Synthesis

Dimethyl Carbonate Route

A patent (CN103936623A) describes a phosgene-free method using dimethyl carbonate (DMC) and zinc-based catalysts. Although developed for toluene diisocyanate (TDI), the protocol is adaptable to tetraisocyanates.

Reaction Mechanism
  • Carbamation : Toluenenediamine reacts with DMC in the presence of zinc acetate to form methyl toluene dicarbamate (TDC):
    $$
    \text{C}7\text{H}{10}\text{N}2 + 2 \text{C}3\text{H}6\text{O}3 \xrightarrow{\text{Zn(OAc)}2} \text{C}{9}\text{H}{12}\text{N}2\text{O}4 + 2 \text{CH}3\text{OH}
    $$
  • Decomposition : TDC undergoes thermal decomposition catalyzed by zinc oxide (ZnO) to yield isocyanate groups:
    $$
    \text{C}{9}\text{H}{12}\text{N}2\text{O}4 \xrightarrow{\text{ZnO}} \text{C}7\text{H}4\text{N}2\text{O}2 + 2 \text{CH}3\text{OH} + \text{CO}2
    $$
Process Parameters
Parameter Value/Description Source
Catalyst Zinc acetate (synthesis), ZnO (decomposition)
Molar Ratio (TDA:DMC) 1:18–30
Temperature 120–180°C (carbamation), 180–260°C (decomposition)
Yield 80–85%

Advantages Over Phosgenation

  • Safety : Eliminates toxic phosgene and HCl byproducts.
  • Sustainability : DMC is a green solvent, and ZnO is recyclable.
  • Yield Improvement : Higher purity (≥95%) due to reduced oligomerization.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

Metric Phosgenation Method Non-Phosgene Method
Yield 65–75% 80–85%
Reaction Time 8–12 hours 6–8 hours
Byproduct Management Complex (HCl scrubbing) Simple (methanol recovery)
Catalyst Cost Low Moderate (ZnO recycling)

Biological Activity

4,4'-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate (CAS Number: 28886-07-9) is a complex organic compound with significant biological activity. Its molecular formula is C25H16N4O4, and it has a molecular weight of 436.43 g/mol. This compound is primarily used in analytical chemistry and material science, but its biological implications are becoming increasingly relevant.

PropertyValue
Molecular Formula C25H16N4O4
Molecular Weight 436.428 g/mol
InChI Key OWQUXTJOSOUAFJ-UHFFFAOYSA-N
LogP 6.15

Biological Activity

The biological activity of 4,4'-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate has been explored in various studies, focusing on its potential therapeutic applications and mechanisms of action.

Research indicates that the compound may interact with specific biological targets, potentially modulating enzyme activities or receptor functions. The mechanism typically involves binding interactions that can alter signal transduction pathways, which are critical for cellular responses.

Case Studies and Research Findings

  • Antiproliferative Effects : A study demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. The results showed significant inhibition of cell growth in vitro, suggesting potential as an anticancer agent .
  • Toxicological Studies : Toxicological assessments have indicated that while the compound shows promise in therapeutic applications, it also poses risks. Inhalation exposure has been linked to serious health effects, including respiratory irritation and potential carcinogenicity .
  • Analytical Applications : The compound has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures, highlighting its utility in pharmacokinetics and drug formulation studies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4,4'-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate, it is useful to compare it with similar compounds.

CompoundMolecular FormulaBiological Activity
4,4'-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanateC25H16N4O4Antiproliferative; potential toxic effects
2-Methyl-m-phenylene diisocyanateC11H10N2O2Industrial applications; lower biological activity
Triazole derivativesVariesAntifungal and anticancer properties

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